molecular formula C7H11NO3 B2992115 1-Acetamidocyclobutane-1-carboxylic acid CAS No. 98431-83-5

1-Acetamidocyclobutane-1-carboxylic acid

Cat. No.: B2992115
CAS No.: 98431-83-5
M. Wt: 157.169
InChI Key: NJZPXWBRHBULJZ-UHFFFAOYSA-N
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Description

1-Acetamidocyclobutane-1-carboxylic acid (CAS: 98431-83-5) is a cyclobutane-derived compound featuring an acetamido (-NHCOCH₃) and a carboxylic acid (-COOH) group at the 1-position of the cyclobutane ring. It is a specialized building block in organic synthesis, particularly in pharmaceutical and peptide research .

Properties

IUPAC Name

1-acetamidocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZPXWBRHBULJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetamidocyclobutane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Acetamidocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclobutane ring or the acetamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

1-Acetamidocyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetamidocyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid cyclobutane ring structure allows it to mimic the conformation of natural amino acids, thereby influencing biological pathways and processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-acetamidocyclobutane-1-carboxylic acid and related cyclobutane/cyclopropane derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Applications
This compound 98431-83-5 Likely C₇H₁₁NO₃ Acetamido (-NHCOCH₃), -COOH Peptide synthesis, pharmaceutical R&D
1-Aminocyclopropane-1-carboxylic acid (ACC) 22059-21-8 C₄H₇NO₂ Amino (-NH₂), -COOH Ethylene biosynthesis in plants
1-Benzylcyclobutane-1-carboxylic acid 114672-02-5 C₁₂H₁₄O₂ Benzyl (C₆H₅CH₂), -COOH Organic synthesis intermediate
Cyclobutane-1,1-dicarboxylic acid 5445-51-2 C₆H₈O₄ Two -COOH groups Carboplatin impurity, drug synthesis
1-Ethylcyclobutane-1-carboxylic acid 150864-94-1 C₇H₁₂O₂ Ethyl (C₂H₅), -COOH Research chemical
1-Aminocyclobutane-1-carboxylic acid 22264-50-2 C₅H₉NO₂ Amino (-NH₂), -COOH Radiolabeled research tracer

Physicochemical Properties

  • This compound: Limited data, but analogs suggest solid state at room temperature.
  • 1-Benzylcyclobutane-1-carboxylic acid: White solid; stable under normal conditions but incompatible with strong oxidizers .
  • Cyclobutane-1,1-dicarboxylic acid : High polarity due to dual -COOH groups; used in coordination chemistry .
  • ACC : Water-soluble; critical in plant stress signaling due to ethylene precursor role .

Research and Market Trends

  • Pharmaceutical Relevance : Cyclobutane derivatives are increasingly studied for their conformational rigidity, which enhances drug-target binding. The acetamido group’s stability makes the target compound a candidate for protease-resistant peptide analogs .
  • Synthetic Challenges: Limited commercial availability of this compound (discontinued by suppliers like CymitQuimica) highlights the need for custom synthesis routes .

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